molecular formula C11H12F3NO3 B2378480 Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate CAS No. 1781091-49-3

Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate

Cat. No.: B2378480
CAS No.: 1781091-49-3
M. Wt: 263.216
InChI Key: DAONSOHJKQRGNZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and methoxyphenyl groups in its structure imparts distinct characteristics, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and ammonia, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in drug development, particularly for its fluorinated moiety which can enhance drug stability and bioavailability.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxyphenyl group may contribute to the compound’s overall stability and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-(trifluoromethyl)propionate: Similar in structure but lacks the methoxyphenyl group.

    Methyl 2-amino-3,3,3-trifluoro-2-methylpropionate: Contains a methyl group instead of the methoxyphenyl group.

    Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Features a hydroxyl group and an additional trifluoromethyl group.

Uniqueness

Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate stands out due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart unique chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-17-8-6-4-3-5-7(8)10(15,9(16)18-2)11(12,13)14/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAONSOHJKQRGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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